ethyl 3-(aminomethyl)-1-methyl-1H-pyrazole-4-carboxylate ethyl 3-(aminomethyl)-1-methyl-1H-pyrazole-4-carboxylate
Brand Name: Vulcanchem
CAS No.: 1946813-91-7
VCID: VC7245776
InChI: InChI=1S/C8H13N3O2/c1-3-13-8(12)6-5-11(2)10-7(6)4-9/h5H,3-4,9H2,1-2H3
SMILES: CCOC(=O)C1=CN(N=C1CN)C
Molecular Formula: C8H13N3O2
Molecular Weight: 183.211

ethyl 3-(aminomethyl)-1-methyl-1H-pyrazole-4-carboxylate

CAS No.: 1946813-91-7

Cat. No.: VC7245776

Molecular Formula: C8H13N3O2

Molecular Weight: 183.211

* For research use only. Not for human or veterinary use.

ethyl 3-(aminomethyl)-1-methyl-1H-pyrazole-4-carboxylate - 1946813-91-7

Specification

CAS No. 1946813-91-7
Molecular Formula C8H13N3O2
Molecular Weight 183.211
IUPAC Name ethyl 3-(aminomethyl)-1-methylpyrazole-4-carboxylate
Standard InChI InChI=1S/C8H13N3O2/c1-3-13-8(12)6-5-11(2)10-7(6)4-9/h5H,3-4,9H2,1-2H3
Standard InChI Key ZRVROEAXFBKWAX-UHFFFAOYSA-N
SMILES CCOC(=O)C1=CN(N=C1CN)C

Introduction

Structural and Molecular Characteristics

Molecular Framework and Nomenclature

The compound’s IUPAC name, ethyl 3-(aminomethyl)-1-methyl-1H-pyrazole-4-carboxylate, reflects its pyrazole backbone with three functional groups:

  • 1-Methyl group: Substituted at the pyrazole ring’s nitrogen atom to stabilize tautomeric forms .

  • 3-Aminomethyl group (-CH2NH2): Introduces a primary amine moiety, enhancing solubility and reactivity compared to simpler amino analogs .

  • 4-Ethyl ester (-COOEt): A common prodrug strategy to improve bioavailability and metabolic stability .

Molecular Formula and Weight

  • Formula: C8H13N3O2\text{C}_8\text{H}_{13}\text{N}_3\text{O}_2

  • Molecular weight: 195.21 g/mol

Key Structural Differences from Analogs

Compared to ethyl 3-amino-1-methyl-1H-pyrazole-4-carboxylate (CAS 21230-43-3), the substitution of the 3-amino group (-NH2) with an aminomethyl group (-CH2NH2) alters electronic distribution and steric effects, potentially influencing reactivity and biological activity .

Synthesis and Reaction Pathways

Synthetic Strategies

While no direct synthesis for ethyl 3-(aminomethyl)-1-methyl-1H-pyrazole-4-carboxylate is documented, analogous routes from CAS 21230-43-3 suggest a multi-step process:

Step 1: Formation of Pyrazole Core
Methylhydrazine reacts with aldehydes (e.g., p-anisaldehyde) under Dean-Stark conditions to form hydrazones, followed by cyclization with ethyl ethoxymethylenecyanoacetate .

ParameterValueSource
Temperature80–200°C
SolventBenzene, ethanol, chloroform
Catalysts/ReagentsThiourea, hydrochloric acid

Yield Optimization: Analogs report yields up to 95% under optimized conditions (e.g., urea melt at 200°C) .

Physicochemical Properties

Experimental and Predicted Data

Extrapolated from CAS 21230-43-3 and 6994-25-8 :

PropertyValueMethod
Melting Point105–107°C (lit.)Analog
Boiling Point~279°C (estimated)Extrapolated
Log P (octanol-water)0.5–1.7QSAR
Solubility3.31–20.7 mg/mL in waterESOL
pKa12.98 (amine group)Predicted

Spectroscopic Data:

  • 1H^1\text{H} NMR (DMSO-d6): Expected signals at δ 1.3 (t, -CH2CH3), δ 3.8 (s, N-CH3), δ 4.2 (q, -OCH2), δ 3.6 (s, -CH2NH2) .

  • IR: Stretching vibrations at 3300 cm1^{-1} (N-H), 1720 cm1^{-1} (C=O ester) .

Pharmacological and Biological Activity

Drug Likeness and ADMET Profiles

Predicted using SwissADME and extrapolated from analogs :

ParameterValueImplication
GI AbsorptionHighOral bioavailability
BBB PermeationNoCNS inactivity
CYP InhibitionNoneLow drug interactions
Lipinski Violations0Drug-like
Hazard StatementPrecautionary Measure
H302 (Harmful if swallowed)Avoid ingestion
H315 (Skin irritation)Use gloves
H319 (Eye irritation)Wear goggles

Storage: 2–8°C in airtight, light-sensitive containers .

Applications in Pharmaceutical Research

Intermediate in Drug Synthesis

  • Allopurinol Analogs: Used in gout treatment; aminomethyl variants may improve urate-lowering efficacy .

  • Anticancer Agents: Pyrazole cores are prevalent in kinase inhibitors (e.g., crizotinib analogs) .

Patent Analysis

  • WO2021156932A1: Covers pyrazole derivatives as PDE4 inhibitors for inflammatory diseases .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator